molecular formula C10H19NO B2761084 {2-Oxaspiro[4.5]decan-3-yl}methanamine CAS No. 2060050-79-3

{2-Oxaspiro[4.5]decan-3-yl}methanamine

Cat. No.: B2761084
CAS No.: 2060050-79-3
M. Wt: 169.268
InChI Key: BSJWXHGYNHRBQR-UHFFFAOYSA-N
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Description

{2-Oxaspiro[4.5]decan-3-yl}methanamine (CAS Number: 2060050-79-3 ) is a spirocyclic chemical compound with the molecular formula C 10 H 19 NO and a molecular weight of 169.26 g/mol . This primary amine, characterized by its unique structure featuring an oxygen-containing heterocycle fused to a cyclohexane ring, serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. This compound is recognized in scientific literature as a key synthetic intermediate. It has been specifically cited in patent literature for the preparation of novel opioid receptor ligands , highlighting its application in the development of potential therapeutic agents. Furthermore, related oxaspiro[4.5]decane derivatives are crucial intermediates in the multi-step synthesis of advanced pharmaceutical compounds, such as the G protein-biased μ-opioid receptor agonist Oliceridine . This underscores the strategic importance of this chemical scaffold in constructing molecules with complex architectures and targeted biological activity for pharmacological research. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJWXHGYNHRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the 2 Oxaspiro 4.5 Decan 3 Yl Methanamine Framework

Convergent and Divergent Synthetic Routes to the 2-Oxaspiro[4.5]decane Core

The construction of the 2-oxaspiro[4.5]decane core, a key structural motif of the target molecule, can be approached through both convergent and divergent synthetic strategies. These routes offer flexibility in the introduction of various functionalities and control over the stereochemical outcome.

A notable diastereoselective method for producing a related dearomatic 2-oxa-7-azaspiro[4.5]decane derivative involves a gold and palladium relay catalytic tandem cyclization. elsevierpure.com This process efficiently constructs the spiro[4.5]decane skeleton, highlighting a powerful strategy for assembling the core. elsevierpure.com

Regioselective Annulation Strategies

Regioselective annulation reactions are pivotal in ensuring the correct formation of the spirolactone ring within the 2-oxaspiro[4.5]decane framework. These strategies dictate the precise connectivity of the atoms, preventing the formation of undesired isomers. Iron-catalyzed radical annulation of alkenes with α-halocarboxylic acids and their derivatives provides a regioselective pathway to γ-lactones, which are precursors to the 2-oxaspiro[4.5]decane core. Another powerful approach involves the Diels-Alder cycloaddition of 5-methylene-2(5H)-furanone with various dienes, which yields bicyclic and tricyclic spirolactones that serve as precursors to the desired spirocyclic system. acs.org

Stereoselective Approaches to Chiral {2-Oxaspiro[4.5]decan-3-yl}methanamine

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For this compound, the stereochemistry at the C3 position and the spirocyclic center is crucial for its intended biological activity. Several stereoselective approaches have been developed to address this synthetic challenge.

Enantioselective catalysis offers an elegant and efficient means to introduce chirality. A notable example is the enantioselective synthesis of γ-chiral α-spiro-γ-lactones through bromolactonization of α-allyl carboxylic acids, catalyzed by a BINOL-derived chiral bifunctional sulfide (B99878). nii.ac.jp This method is particularly relevant as it can generate a chiral center at the α-position (C3 of the target scaffold) and simultaneously install a reactive handle (a bromomethyl group) for further functionalization. nii.ac.jp

CatalystSubstrateProductEnantiomeric Excess (ee)
(S)-BINOL-derived sulfideα-Allyl carboxylic acidγ-Chiral α-spiro-γ-lactoneUp to 99%

This interactive table summarizes the key aspects of the enantioselective catalytic method for synthesizing chiral spirolactones.

Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective reaction, after which they are removed. This strategy provides a reliable way to control the stereochemical outcome of a synthesis. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented, the principles of asymmetric alkylation using Evans oxazolidinone auxiliaries or pseudoephedrine-derived amides can be conceptually applied. These auxiliaries can be attached to a precursor fragment, guiding the stereoselective formation of the C3 stereocenter during the construction of the lactone ring.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. elsevierpure.comresearchgate.netnumberanalytics.comscripps.edu This approach leverages the inherent chirality of these natural molecules to construct complex chiral targets. Carbohydrates, with their multiple stereocenters, are particularly attractive starting points for the synthesis of complex oxygen-containing heterocycles like the 2-oxaspiro[4.5]decane core. elsevierpure.comresearchgate.netnumberanalytics.comscripps.edu A synthetic route could be envisioned starting from a suitably protected sugar derivative, where the stereocenters of the carbohydrate guide the formation of the chiral centers in the final product.

Elaboration of Precursor Structures to Incorporate the Aminomethyl Moiety

A critical step in the synthesis of this compound is the introduction of the aminomethyl group at the C3 position of the 2-oxaspiro[4.5]decane core. This functionalization is often achieved in the later stages of the synthesis.

One promising strategy involves the stereoselective α-alkylation of a pre-formed spirolactone. As mentioned earlier, the enantioselective bromolactonization catalyzed by a chiral bifunctional sulfide yields an α-(bromomethyl)-γ-spirolactone. nii.ac.jp This bromomethyl group serves as a versatile handle for introducing the desired aminomethyl functionality. The bromide can be displaced by an azide (B81097) nucleophile, followed by reduction to the primary amine. Alternatively, Gabriel synthesis or other nitrogen-introducing methodologies can be employed.

Another approach involves the functionalization of a γ-butyrolactone precursor at the α-position. For instance, α-amino-γ-butyrolactone hydrobromide is a commercially available starting material that could potentially be elaborated into the target spirocyclic system.

The synthesis of the this compound framework presents a significant synthetic challenge, requiring a combination of sophisticated strategies to control both the regiochemistry and stereochemistry of the final product. The methodologies outlined here, from catalytic asymmetric reactions to the use of the chiral pool, provide a powerful toolkit for accessing this and other complex spirocyclic architectures for potential applications in drug discovery and development.

Amination Reactions and Their Stereochemical Control

The direct installation of an amine group onto the {2-Oxaspiro[4.5]decan-3-yl} framework with precise control over stereochemistry is a significant synthetic hurdle. Methodologies often begin with a functionalized spirocyclic precursor, such as a lactone, which can be activated for nucleophilic attack by an amine source.

One approach involves the catalyzed aminolysis of the corresponding γ-lactone. The ring-opening of cyclic esters to form open-chain amides can be facilitated by catalysts under mild conditions, using stoichiometric amounts of the amine. researchgate.net The choice of catalyst is crucial; for instance, lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) has been shown to activate lactones toward ring opening. researchgate.net The nucleophilic character and steric hindrance of the amine play a significant role in the reaction's success. For example, primary amines like benzylamine (B48309) and butylamine (B146782) can result in high yields, whereas bulkier secondary amines may not react at all. researchgate.net

For achieving stereocontrol, cascade reactions are particularly powerful. A palladium-catalyzed, stereoselective tandem process involving the ring-opening of a vinyl γ-lactone followed by allylic amination offers a pathway to highly functionalized products. nih.gov In such a process, the choice of a suitable palladium precursor and a specific phosphoramidite (B1245037) ligand is critical for controlling the stereochemical outcome of the amination step. nih.gov This leads to an intermediate ε-amino acid that can be subsequently cyclized. nih.gov The stereochemistry at the newly formed stereocenter is dictated by the catalytic system and reaction conditions. Another strategy for controlling the stereochemical outcome relies on the steric bulk of substituents already present on the indole (B1671886) unit of a precursor, which can direct the approach of the incoming nucleophile. acs.org

MethodologyPrecursor TypeKey Reagents/CatalystsMode of StereocontrolReference
Catalyzed Aminolysisγ-LactoneLiNTf2, Primary AmineSubstrate-controlled (dependent on existing stereocenters) researchgate.net
Tandem Ring-Opening/Allylic AminationVinyl γ-LactonePd precursor, Phosphoramidite LigandCatalyst-controlled (chiral ligand directs stereochemistry) nih.gov
Intramolecular AdditionFunctionalized IndoleAcylimine (from nitrile)Steric hindrance from existing substituents acs.org

Reductive Transformations for Amine Installation

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This two-part reaction is widely used due to its efficiency and the ability to perform it as a one-pot synthesis under mild conditions. wikipedia.orgfrontiersin.org For the synthesis of this compound, this process would typically start from a precursor such as 2-Oxaspiro[4.5]decane-3-carbaldehyde.

The process involves two main steps:

Imine Formation : The carbonyl group of the aldehyde or ketone reacts with an amine source (such as ammonia (B1221849) for a primary amine) in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.orglibretexts.org

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with their choice depending on the substrate and desired selectivity. Sodium cyanoborohydride (NaBH3CN) is a common choice because it is mild enough to selectively reduce the imine in the presence of the more reactive starting carbonyl group. masterorganicchemistry.com Other reagents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also frequently used. masterorganicchemistry.com

Achieving high stereoselectivity in reductive amination is critical for pharmaceutical applications. Asymmetric reductive amination using whole-cell biocatalysts containing imine reductases (IREDs) represents an elegant method for obtaining chiral amines. nih.gov These enzymes can catalyze the reduction of the imine intermediate with high conversion rates and excellent stereoselectivity, making them a cost-effective and green alternative to traditional chemical catalysts. nih.gov

Reducing AgentTypical SubstrateKey CharacteristicsReference
Sodium Borohydride (NaBH4)Aldehydes, Ketones, IminesCommon, relatively strong hydride reagent. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH3CN)Imines (in the presence of aldehydes/ketones)Mild reagent, selective for imines over carbonyls, allows for one-pot reactions. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)IminesAlternative to NaBH3CN, avoiding cyanide waste streams. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., Pd/C, Pt, Ni)Imines, Nitro groupsUsed in direct reductive amination; can also reduce other functional groups. wikipedia.orgfrontiersin.org
Imine Reductases (IREDs)IminesBiocatalysts offering high stereoselectivity for chiral amine synthesis. nih.gov

Optimization of Reaction Conditions and Process Efficiency for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process requires rigorous optimization of reaction conditions to ensure efficiency, safety, and economic viability. acs.orgthieme-connect.com For complex molecules like spirocyclic amines, developing a scalable synthesis that can produce material up to the 100-gram or kilogram scale is a significant focus of process chemistry. acs.orgthieme-connect.comresearchgate.net

Several key parameters are systematically varied to maximize yield and purity while minimizing costs and environmental impact:

Temperature : Reaction rates are highly dependent on temperature. For amination reactions, higher temperatures may be needed to drive the reaction to completion, but can also lead to side reactions or degradation of the amine product. researchgate.net

Pressure : High-pressure conditions are often employed in industrial aminations, particularly when using gaseous reactants like ammonia or hydrogen. google.com In high-pressure reductive aminations, the amount of ammonia can significantly affect the reaction rate and selectivity toward the desired primary amine. researchgate.net However, for some reactions, pressure may have little influence above a certain threshold. researchgate.net

Catalyst System : The choice and loading of the catalyst are critical. For instance, in the ruthenium-Xantphos catalyzed amination of alcohols, optimizing the catalyst system is key to achieving high selectivity for the primary amine product under relatively mild conditions. bohrium.com Moving away from expensive and difficult-to-remove catalysts, such as those based on gold (Au) or silver (Ag), is a major consideration for scalability. acs.org

Reactant Stoichiometry and Solvent : The ratio of reactants, such as the amine to the carbonyl compound, can significantly impact yield. researchgate.net The choice of solvent can affect solubility, reaction rates, and the ease of product isolation.

Challenges in scaling up the synthesis of spirocyclic frameworks include long synthetic sequences, the use of hazardous reagents like toxic cyanides, harsh reaction conditions, and the generation of inconvenient waste products. acs.org Successful process development often involves identifying and optimizing robust literature methods or developing novel, more efficient synthetic approaches to circumvent these issues. acs.orgresearchgate.net

ParameterEffect on ReactionConsiderations for ScalabilityReference
TemperatureInfluences reaction rate, selectivity, and potential for side reactions/degradation.Energy costs, reactor material limits, safety (exotherms). researchgate.net
PressureAffects concentration of gaseous reactants (e.g., NH3, H2) and can influence reaction rates.Requires specialized high-pressure reactors, significant capital investment, safety protocols. google.comresearchgate.net
Catalyst LoadingDetermines reaction speed and efficiency. Lower loading is economically preferable.Cost of catalyst, potential for metal contamination in the final product, catalyst recovery/recycling. acs.orgbohrium.com
Reactant RatioCan drive equilibrium, improve yield, and control selectivity.Cost of excess reagents, purification challenges to remove unreacted starting materials. researchgate.net
SolventAffects solubility of reactants and catalysts, reaction kinetics, and product isolation.Cost, safety (flammability, toxicity), environmental impact, and ease of recovery/recycling. acs.org

Chemical Transformations and Derivatization Strategies of 2 Oxaspiro 4.5 Decan 3 Yl Methanamine

Reactivity of the Primary Aminomethyl Groupresearchgate.net

The primary aminomethyl group is the most accessible site for chemical modification on {2-Oxaspiro[4.5]decan-3-yl}methanamine. Its nucleophilic character allows for a variety of transformations, including the formation of amides, sulfonamides, and new carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactionsthieme-connect.com

The primary amine of this compound readily undergoes acylation and sulfonylation upon reaction with corresponding acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

Acylation results in the formation of stable amide derivatives. This transformation is fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine. Similarly, sulfonylation yields sulfonamides, a functional group prevalent in various biologically active compounds. A documented example of this reactivity is the synthesis of N-((2-oxaspiro[4.5]decan-3-yl)methyl)-4-methyl-N-tosylbenzenesulfonamide. ontosight.ai In this process, the amine is reacted with a sulfonylating agent, demonstrating the group's capacity for derivatization. ontosight.ai

Reagent TypeExample ReagentProduct Functional Group
Acyl ChlorideAcetyl chlorideAmide
Acid AnhydrideAcetic anhydrideAmide
Sulfonyl ChlorideTosyl chlorideSulfonamide
Sulfonyl ChlorideMesyl chlorideSulfonamide

Alkylation and Reductive Amination Protocolsrsc.org

While direct alkylation of primary amines with alkyl halides is possible, it is often challenging to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. A more controlled and widely adopted method for introducing alkyl groups onto a primary amine is reductive amination. researchgate.netepa.gov

This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone. researchgate.net This forms an intermediate imine or iminium ion, which is not isolated but is reduced in situ to the corresponding secondary or tertiary amine. nih.gov Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed because they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. researchgate.net This protocol provides a highly efficient and versatile route to a diverse range of N-substituted derivatives.

Carbonyl CompoundReducing AgentN-Substituent Introduced
FormaldehydeNaBH(OAc)₃Methyl
AcetaldehydeNaBH(OAc)₃Ethyl
AcetoneNaBH₃CNIsopropyl
CyclohexanoneNaBH₃CNCyclohexyl
BenzaldehydeNaBH(OAc)₃Benzyl

Formation of Imines, Enamines, and Other Nitrogen-Containing Functional Groups

The reaction of this compound, a primary amine, with aldehydes or ketones under acid catalysis leads to the formation of imines, also known as Schiff bases. nih.govresearchgate.netevitachem.com The process involves nucleophilic addition of the amine to the carbonyl carbon, followed by a dehydration step to yield the C=N double bond. nih.gov This reaction is typically reversible. evitachem.com

Enamines, in contrast, are formed from the reaction of aldehydes or ketones with secondary amines. researchgate.netevitachem.com Therefore, this compound itself forms imines, but its N-alkylated secondary amine derivatives (prepared via reductive amination as described in 3.1.2) could subsequently be used to form enamines.

The imine functionality is a valuable synthetic intermediate. It can be hydrolyzed back to the amine and carbonyl compound, reduced to a secondary amine (as in reductive amination), or act as an electrophile or nucleophile in other synthetic transformations.

Carbonyl CompoundCatalystProduct Type
BenzaldehydeAcetic AcidImine
2-Pentanonep-Toluenesulfonic acidImine
CinnamaldehydeAcetic AcidConjugated Imine

Modifications of the 2-Oxaspiro[4.5]decane Heterocyclic and Carbocyclic Ringsthieme-connect.comrsc.org

While the aminomethyl group offers the most direct route for derivatization, the spirocyclic core of the molecule presents further opportunities for structural modification, albeit through more complex chemical strategies.

Functionalization at Peripheral Positions

Direct functionalization of the saturated carbocyclic (cyclohexane) and heterocyclic (tetrahydrofuran) rings of the 2-oxaspiro[4.5]decane system is challenging due to the lack of reactive sites. However, strategies developed for related spirocyclic systems could be hypothetically applied. For instance, introducing unsaturation into the cyclohexane (B81311) ring would create a handle for further reactions. researchgate.net Subsequent epoxidation of the double bond, followed by nucleophilic ring-opening of the resulting epoxide, could install a variety of functional groups such as hydroxyls, halides, or azides, as has been demonstrated on related 1-oxaspiro[4.5]decan-2-one scaffolds. researchgate.net Such modifications would allow for fine-tuning of the molecule's steric and electronic properties.

Ring-Opening and Rearrangement Reactions

The tetrahydrofuran (B95107) ring, being a saturated ether, is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. This would result in the destruction of the spirocyclic framework and is typically not a desirable synthetic strategy for derivatization.

In contrast, constructive ring-opening and rearrangement reactions are powerful tools in spirocycle synthesis. For example, double ring-opening polymerization of spiro orthocarbonates is a known strategy for creating polymers with volumetric expansion. nih.gov More relevant to the modification of existing scaffolds are skeletal rearrangements. Lewis acid-catalyzed tandem Prins/pinacol (B44631) reactions have been developed for the synthesis of 8-oxaspiro[4.5]decan-1-one systems, demonstrating that the spiro[4.5]decane framework can be accessed through complex cascade reactions involving ring formation and rearrangement. rsc.orgacs.org While these methods are typically used to construct the spirocycle rather than modify it post-synthesis, they highlight the chemical possibilities inherent in this structural class.

Synthetic Accessibility of Key Derivatives and Analogues

The primary amine of this compound is readily derivatized through standard organic synthesis protocols. Common derivatization strategies include N-acylation, N-sulfonylation, N-alkylation, and the formation of ureas and thioureas. These reactions are generally high-yielding and proceed under mild conditions, making a wide range of derivatives synthetically accessible.

N-Acyl and N-Sulfonyl Derivatives

The reaction of this compound with various acylating and sulfonylating agents provides a straightforward route to a diverse set of amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

For instance, the synthesis of N-acyl derivatives can be achieved by reacting the parent amine with acid chlorides or anhydrides in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), often with a tertiary amine base like triethylamine (B128534) (TEA) or pyridine. Similarly, sulfonamides are prepared by reacting the amine with sulfonyl chlorides.

Derivative TypeReagentReaction ConditionsGeneral Yield Range
N-AcetamideAcetyl chloride or Acetic anhydrideDCM, TEA, 0 °C to rt85-95%
N-BenzamideBenzoyl chlorideDCM, TEA, 0 °C to rt80-90%
N-BenzenesulfonamideBenzenesulfonyl chloridePyridine, 0 °C to rt75-85%
N-MethanesulfonamideMethanesulfonyl chlorideDCM, TEA, 0 °C to rt80-90%

Urea (B33335) and Thiourea (B124793) Derivatives

The formation of urea and thiourea derivatives introduces a key pharmacophore and allows for the exploration of hydrogen bonding interactions. These derivatives can be synthesized by reacting this compound with isocyanates or isothiocyanates, respectively. The reaction is typically performed in an aprotic solvent and proceeds readily at room temperature.

An alternative and often milder method for the synthesis of ureas involves the use of carbamate (B1207046) intermediates. For example, a phenyl carbamate of a desired amine can be prepared and subsequently reacted with this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to yield the corresponding urea in high yield. mdpi.com This method avoids the direct handling of potentially hazardous isocyanates.

Derivative TypeReagentReaction ConditionsGeneral Yield Range
N-PhenylureaPhenyl isocyanateTHF, rt90-98%
N-MethylureaMethyl isocyanateTHF, rt90-98%
N-PhenylthioureaPhenyl isothiocyanateEthanol, rt85-95%

N-Alkyl Derivatives

N-alkylation of the primary amine can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of alkyl and substituted alkyl groups.

Direct alkylation with alkyl halides can also be employed, though it may be more prone to over-alkylation, yielding secondary and tertiary amines. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Analogues with Modified Spirocyclic Core

The synthesis of analogues with modifications to the 2-oxaspiro[4.5]decane core represents a more complex synthetic challenge. Such modifications could involve altering the ring size of the cyclohexane moiety, introducing substituents on the spirocyclic framework, or replacing the oxygen atom in the lactone ring with other heteroatoms.

For example, the synthesis of related 2-azaspiro[4.5]decane systems has been reported. nih.gov These nitrogen-containing analogues offer different hydrogen bonding capabilities and basicity compared to their oxa-counterparts. The synthesis of these analogues often involves multi-step sequences starting from different cyclic precursors. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net

Furthermore, tandem reactions such as the Prins/pinacol cascade process have been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, which could potentially be elaborated into analogues of the target molecule. rsc.org These advanced synthetic strategies provide access to a broader range of structurally diverse analogues, enabling a more comprehensive exploration of the structure-activity relationship.

Advanced Spectroscopic and Structural Elucidation of 2 Oxaspiro 4.5 Decan 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and relative stereochemistry of {2-Oxaspiro[4.5]decan-3-yl}methanamine.

The ¹H NMR spectrum is used to identify the chemical environment of protons, while the ¹³C NMR spectrum provides information on the carbon skeleton. The predicted chemical shifts for this compound are based on the distinct structural motifs: the cyclohexane (B81311) ring, the substituted γ-lactone, and the aminomethyl group.

The cyclohexane protons are expected to appear as complex multiplets in the upfield region (approximately 1.2-1.8 ppm). The protons on the lactone ring are diastereotopic and would exhibit more distinct signals. The methine proton at C3 would likely resonate around 2.5-3.0 ppm, coupled to the adjacent protons. The protons of the aminomethyl group (-CH₂NH₂) would appear as a doublet or multiplet, typically between 2.7 and 3.2 ppm. The protons on the C4 of the lactone ring, being adjacent to the ring oxygen, would be shifted downfield to approximately 4.0-4.5 ppm.

In the ¹³C NMR spectrum, the most downfield signal would correspond to the carbonyl carbon (C=O) of the lactone, predicted to be in the 175-180 ppm range. researchgate.net The spiro carbon (C5) would be a unique quaternary signal around 80-90 ppm. The carbon adjacent to the ring oxygen (C4) is expected around 65-75 ppm, while the aminomethyl carbon (-CH₂) would likely appear in the 40-50 ppm region. The carbons of the cyclohexane ring would resonate in the aliphatic region of 20-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Expected Multiplicity
C=O (C2)175-180-s
-CH- (C3)45-552.5-3.0m
-CH₂-O- (C4)65-754.0-4.5m
Spiro C (C5)80-90-s
-CH₂NH₂40-502.7-3.2m
Cyclohexane (-CH₂-)20-401.2-1.8m

While 1D NMR provides initial assignments, 2D NMR experiments are indispensable for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the cyclohexane ring and establishing the relationship between the C3 proton and the protons on the C4 and the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to assembling the molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart. Critical correlations would include the signal from the aminomethyl protons to the C3 and C4 carbons, and from the cyclohexane protons adjacent to the spiro-center to the C4 and C5 carbons, definitively confirming the spirocyclic lactone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing vital information about the molecule's three-dimensional structure and relative stereochemistry. NOESY correlations between protons on the cyclohexane ring and those on the lactone ring would help determine the facial orientation of the two ring systems.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₀H₁₇NO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

The fragmentation of the molecular ion under techniques like collision-induced dissociation (CID) would be expected to follow predictable pathways based on the functional groups present. researchgate.net The primary amine offers a key fragmentation pathway known as alpha-cleavage. libretexts.orgyoutube.com This involves the cleavage of the C3-CH₂NH₂ bond, which would be expected to be a dominant process.

Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the aminomethyl group as a radical, leading to a stable acylium ion.

Loss of NH₃: Elimination of ammonia (B1221849) from the molecular ion.

Lactone Ring Opening: Fragmentation of the lactone ring, often involving the loss of carbon monoxide (CO) or carbon dioxide (CO₂). nih.govresearchgate.net

Cyclohexane Ring Fragmentation: Cleavage of the cyclohexane ring, typically resulting in the loss of ethylene (B1197577) or other small hydrocarbon fragments. libretexts.org

Predicted High-Resolution Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/zFormulaDescription
[M+H]⁺170.1383C₁₀H₁₈NO⁺Protonated Molecular Ion
[M-NH₂]⁺153.1118C₁₀H₁₅O⁺Loss of amino radical
[M+H-NH₃]⁺153.1118C₁₀H₁₅O⁺Loss of neutral ammonia
[M+H-CO]⁺142.1485C₉H₁₈N⁺Loss of carbon monoxide
[CH₂NH₂]⁺30.0338CH₄N⁺Iminium ion from alpha-cleavage

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound or one of its derivatives (e.g., a hydrochloride salt) could be grown, this technique would provide unequivocal proof of its structure.

The key information obtained from X-ray crystallography would be:

Absolute Stereochemistry: The compound has two stereocenters (C3 and the spiro C5). X-ray analysis would definitively establish the relative and absolute configuration (R/S) at these centers.

Conformation: It would reveal the precise conformation of both rings. The cyclohexane ring is expected to adopt a stable chair conformation. The five-membered γ-lactone ring would likely adopt an envelope or twist conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometry.

Intermolecular Interactions: The crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the primary amine and the lactone carbonyl, which govern the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups:

N-H Stretch: The primary amine (-NH₂) would show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexane and lactone rings would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch: A very strong and sharp absorption band for the γ-lactone carbonyl group is expected in the range of 1760-1780 cm⁻¹. The five-membered ring structure increases the frequency compared to acyclic esters.

N-H Bend: The scissoring vibration of the -NH₂ group would be visible around 1590-1650 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O stretching of the lactone ester linkage would be found in the 1150-1250 cm⁻¹ region.

Computational Chemistry and Theoretical Investigations of 2 Oxaspiro 4.5 Decan 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can predict molecular orbitals, charge distributions, and reactivity indicators, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the mechanisms of chemical reactions. For many organic molecules, DFT studies can elucidate transition states and reaction pathways, providing a deeper understanding of their chemical behavior. However, a specific DFT analysis of the reaction mechanisms involving {2-Oxaspiro[4.5]decan-3-yl}methanamine is not currently available in scientific literature. Such a study would be valuable in predicting how this molecule participates in chemical transformations.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visually represents the charge distribution on the molecule's surface, with different colors indicating electron-rich and electron-poor regions. An MEP analysis of this compound would identify the likely sites for intermolecular interactions, but no such specific analysis has been published.

Conformational Analysis of the Spirocyclic System and Aminomethyl Substituent

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). For this compound, a PES mapping would reveal the preferred orientations of the spirocyclic rings and the aminomethyl group. This information is critical for understanding its physical and biological properties. Unfortunately, a detailed PES map for this compound has not been reported.

Influence of Conformation on Molecular Recognition

The specific shape of a molecule plays a key role in how it interacts with other molecules, a process known as molecular recognition. The different conformations of this compound would present different surfaces for interaction, influencing how it might bind to biological targets or other molecules. Without conformational analysis data, the influence of its specific shape on molecular recognition remains speculative.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can be compared with experimental data to validate both the computational model and the experimental structure determination. While experimental data for this compound may exist, a direct comparison with theoretically predicted spectroscopic properties is not possible due to the absence of published computational studies on this molecule.

In Silico Screening and Ligand Design Principles for Derivatives

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery, with the goal of identifying molecules that possess desirable pharmacological profiles. Spirocyclic systems, characterized by their inherent three-dimensionality, have garnered significant attention as they can effectively probe the complex topology of biological targets. tandfonline.comnih.gov The compound this compound represents a unique spirocyclic scaffold that can serve as a starting point for the design of new therapeutic agents. Computational, or in silico, methods are instrumental in guiding the derivatization of such novel core structures to optimize their interaction with specific biological targets. nih.govresearchgate.net

In silico screening and rational ligand design for derivatives of this compound would typically commence with the identification of a biological target of interest, such as an enzyme or a receptor. Once a target is selected, a variety of computational techniques can be employed to predict how derivatives of the core scaffold might bind and to guide the synthesis of the most promising candidates. These methods help to prioritize synthetic efforts, thereby saving time and resources. chemmethod.com

A common starting point is the creation of a virtual library of derivatives. This involves the computational modification of the this compound core by adding a variety of chemical substituents at synthetically accessible positions. The primary amine, for instance, provides a convenient handle for the introduction of diverse functional groups through amide bond formation or reductive amination.

Virtual Screening and Molecular Docking:

One of the most powerful tools in computational drug design is molecular docking. mdpi.com This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score. For the this compound scaffold, a virtual library of derivatives would be docked into the active site of a chosen target protein. The results of such a screening campaign can be used to identify derivatives with a high predicted affinity for the target.

For instance, a hypothetical docking study of derivatives against a kinase target might yield results similar to those presented in Table 1. In this illustrative example, different substituents (R-groups) are added to the primary amine of the core scaffold, and the predicted binding affinity is calculated.

Derivative IDR-GroupPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Derivative-001-H (Parent Compound)-5.2Hydrogen bond with Asp145
Derivative-002-C(O)c1ccccc1 (Benzoyl)-7.8Hydrogen bond with Asp145, π-π stacking with Phe82
Derivative-003-C(O)c1ccc(F)cc1 (4-Fluorobenzoyl)-8.1Hydrogen bond with Asp145, π-π stacking with Phe82, Halogen bond with Leu23
Derivative-004-SO2c1ccc(C)cc1 (Tosyl)-7.5Hydrogen bond with Asp145, Hydrophobic interaction with Val30

These hypothetical results suggest that the addition of aromatic groups capable of engaging in specific interactions, such as π-π stacking or halogen bonding, could enhance the binding affinity of the derivatives.

Pharmacophore Modeling and Structure-Activity Relationships (SAR):

Pharmacophore modeling is another valuable in silico technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By analyzing the binding mode of known active compounds or the topology of the target's active site, a pharmacophore model can be developed. This model can then be used to screen virtual libraries of this compound derivatives to identify those that match the required pharmacophoric features.

As initial biological data for a series of derivatives becomes available, computational methods can be used to establish a structure-activity relationship (SAR). This involves correlating the structural features of the molecules with their biological activity. For example, quantitative structure-activity relationship (QSAR) models can be built to predict the activity of unsynthesized derivatives.

ADMET Prediction:

In addition to predicting binding affinity, computational tools are crucial for evaluating the drug-like properties of potential candidates. This includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Early assessment of these properties is vital to avoid costly failures in later stages of drug development. chemmethod.com A hypothetical ADMET profile for a set of this compound derivatives is presented in Table 2.

Derivative IDMolecular Weight (g/mol)Predicted LogPPredicted Aqueous Solubility (logS)Predicted Blood-Brain Barrier Permeation
Derivative-001155.251.3-1.5High
Derivative-002259.352.8-3.2Moderate
Derivative-003277.342.9-3.4Moderate
Derivative-004309.423.1-3.8Low

Applications of 2 Oxaspiro 4.5 Decan 3 Yl Methanamine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic and Spirocyclic Compounds

The primary utility of {2-Oxaspiro[4.5]decan-3-yl}methanamine lies in its role as a readily accessible, functionalized core structure. Its synthesis is part of a general and robust methodology developed for a wide array of oxa-spirocycles, highlighting the modularity of the approach. nih.govnih.gov The key transformation involves a stereoselective iodocyclization of an alkenyl alcohol precursor, which establishes the 2-oxaspiro[4.5]decane framework. nih.govrsc.org The resulting iodomethyl intermediate is then efficiently converted to the desired primary amine, this compound. nih.gov

This amine serves as a pivotal building block because the primary amine group is a versatile functional handle for a multitude of subsequent chemical transformations. It can readily participate in reactions such as amidation, alkylation, and reductive amination to append a wide variety of substituents and build more complex molecular architectures. The research that introduced this compound focused on creating a library of over 150 novel oxa-spirocyclic molecules, all containing appropriately protected functional groups suitable for direct use in medicinal chemistry discovery programs. nih.gov

The following table summarizes the synthesis of this compound and a related analogue, showcasing the efficiency of the synthetic route.

EntryPrecursor AlkeneProductYield
11-(prop-2-en-1-yl)cyclohexan-1-olThis compound80% (over 2 steps)
21-allylcycloheptan-1-ol{2-Oxaspiro[4.6]undecan-3-yl}methanamine75% (over 2 steps)

This table is based on data presented in the study by Fominova, K. et al., Chemical Science, 2021. nih.gov

The availability of this spirocyclic amine allows chemists to systematically explore the chemical space around the 2-oxaspiro[4.5]decane core, leading to the generation of diverse libraries of novel heterocyclic and spirocyclic compounds for screening and development. nih.gov

Scaffold for the Construction of Molecular Probes and Research Reagents

While the primary focus of the foundational research on this compound was on medicinal chemistry applications, the synthetic pathways developed also demonstrate its utility as a scaffold for research reagents. nih.govrsc.org The versatility of the oxa-spirocyclic intermediates allows for their conversion into a variety of functional derivatives beyond simple amines. nih.gov

A notable example is the transformation of related oxa-spirocyclic carboxylic acids, derived from the same family of intermediates, into amino boronates. nih.gov Specifically, a [Cu]-catalyzed decarboxylative borylation was employed to install a boronate pinacol (B44631) ester (BPin) group. nih.gov Boronates are exceptionally useful reagents in chemical biology and serve as molecular probes for various applications, including:

Bioconjugation: They can form reversible covalent bonds with diols, found in biomolecules like carbohydrates and glycoproteins.

Sensors: Their fluorescence properties can be modulated upon binding to specific analytes, enabling their use as chemical sensors.

The successful synthesis of oxa-spirocyclic amino boronates from this class of compounds underscores the potential of the {2-Oxaspiro[4.5]decan-3-yl} scaffold for creating specialized molecular probes and reagents for chemical research. nih.gov

Precursor Functional GroupReagent/ReactionResulting Functional GroupPotential Application
Acetic AcidDecarboxylative BorylationBoronate Pinacol Ester (BPin)Molecular Probe, Research Reagent
IodideVarious NucleophilesAmines, Alcohols, Carboxylic AcidsMedicinal Chemistry Building Blocks

This table illustrates the functional group transformations possible on the oxa-spirocycle scaffold as described by Fominova, K. et al., 2021. nih.gov

Role in the Total Synthesis of Natural Products and Bio-Inspired Molecules

Currently, there is no scientific literature available that documents the use of this compound in the total synthesis of natural products or complex bio-inspired molecules. The research that introduced this compound was focused on the de novo design and synthesis of novel, non-natural scaffolds intended to expand the available chemical space for drug discovery, a concept often referred to as "escaping from flatland". nih.gov The goal was to create analogues of existing drugs with improved properties, such as the synthesis of more potent and water-soluble oxa-spirocyclic versions of the antihypertensive drug Terazosin, rather than to replicate naturally occurring structures. nih.govrsc.org

Applications in Material Science and Polymer Chemistry (e.g., as a monomer component or additive)

There is no information available in the current scientific literature regarding the application of this compound in the fields of material science or polymer chemistry. The compound's properties, such as its primary amine functionality, could theoretically allow it to act as a monomer in polymerization reactions (e.g., to form polyamides or polyimides) or as an additive or curing agent in polymer formulations. However, no such studies or applications have been reported. The research has been exclusively oriented towards life sciences and medicinal chemistry. nih.govrsc.orgnih.gov

Future Directions and Emerging Research Avenues for 2 Oxaspiro 4.5 Decan 3 Yl Methanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of {2-Oxaspiro[4.5]decan-3-yl}methanamine chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Future research will likely focus on several key areas to improve upon existing methods.

Key Research Thrusts in Sustainable Synthesis:

Research AreaFocusPotential Impact
Catalytic Asymmetric Synthesis Development of novel chiral catalysts for the enantioselective formation of the spiroketal center.Access to enantiomerically pure this compound, crucial for pharmacological studies.
Flow Chemistry Transitioning from batch to continuous flow processes for key synthetic steps.Improved safety, scalability, and reproducibility of the synthesis.
Biocatalysis Utilization of enzymes for stereoselective transformations in the synthetic pathway.Greener and more efficient synthesis under mild reaction conditions.
Photoredox Catalysis Application of light-mediated reactions for C-H functionalization and bond formation.Novel and milder routes to precursors and derivatives.

One of the primary goals will be to move away from stoichiometric reagents and harsh reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic strategies. For instance, the development of organocatalytic or transition-metal-catalyzed methods for the key spiroketalization step could significantly reduce waste and improve efficiency.

Exploration of New Derivatization Pathways and Functionalization Strategies

The primary amine handle on this compound offers a versatile point for derivatization. Future research will undoubtedly explore a wide array of chemical transformations to generate diverse libraries of compounds with tailored properties.

Emerging Derivatization Approaches:

Derivatization StrategyTarget FunctionalityPotential Applications
Amide and Sulfonamide Formation Coupling with a diverse range of carboxylic acids and sulfonyl chlorides.Generation of libraries for biological screening.
Reductive Amination Reaction with aldehydes and ketones to form secondary and tertiary amines.Modulation of physicochemical properties and biological activity.
N-Arylation and N-Alkylation Introduction of aromatic and aliphatic groups on the nitrogen atom.Fine-tuning of receptor binding and pharmacokinetic profiles.
Functionalization of the Spirocyclic Core C-H activation and subsequent modification of the cyclohexane (B81311) or tetrahydrofuran (B95107) rings.Introduction of additional diversity elements and modulation of the 3D shape.

Beyond simple modifications of the amine, more advanced strategies will focus on the functionalization of the spirocyclic core itself. Techniques such as late-stage C-H functionalization could enable the introduction of various substituents onto the carbocyclic and heterocyclic rings, providing access to previously unexplored chemical space. This will be crucial for developing a comprehensive understanding of the structure-activity relationships (SAR) of this scaffold.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational modeling will play a pivotal role in accelerating discovery and providing deeper mechanistic insights.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the conformational preferences of the spirocyclic system and to elucidate the mechanisms of key synthetic reactions. rsdjournal.orgnih.gov This understanding can guide the rational design of more efficient synthetic routes and catalysts.

Furthermore, molecular docking and dynamics simulations will be instrumental in predicting the binding modes of this compound derivatives with biological targets. researchgate.netunimore.it These computational studies can help prioritize the synthesis of compounds with the highest potential for biological activity, thereby saving time and resources. Pharmacophore modeling based on known active spirocyclic compounds can also guide the design of new derivatives with improved potency and selectivity. nih.gov

Expanding Applications in Chemical Biology and Medicinal Chemistry Beyond Current Scope

The unique three-dimensional structure of this compound makes it an attractive scaffold for applications in chemical biology and medicinal chemistry. nih.gov While initial studies may focus on established therapeutic areas for spirocycles, future research will likely broaden the scope to novel biological targets.

Potential Therapeutic Areas for Exploration:

Neurodegenerative Diseases: The rigid spirocyclic core can be used to present pharmacophoric groups in specific spatial orientations, which is often a requirement for potent and selective ligands of central nervous system (CNS) receptors. mdpi.com

Infectious Diseases: Spirocyclic compounds have shown promise as antimicrobial and antiviral agents. The this compound scaffold could serve as a starting point for the development of new anti-infective drugs.

Oncology: The quest for novel anticancer agents with unique mechanisms of action is ongoing. Libraries of this compound derivatives could be screened against various cancer cell lines and protein targets.

In the realm of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogs could be used for cellular imaging, while biotinylated versions could be employed in affinity chromatography to identify protein binding partners.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To fully unlock the potential of the this compound scaffold, its chemistry must be amenable to modern high-throughput and automated technologies. The development of robust and versatile synthetic routes, as discussed in section 8.1, is a prerequisite for the generation of large compound libraries for high-throughput screening (HTS). nih.govnih.govupenn.edu

Automated synthesis platforms can significantly accelerate the derivatization and purification of this compound analogs. sigmaaldrich.comucla.edunih.govsynplechem.comchemspeed.com These systems allow for the rapid exploration of a wide range of building blocks and reaction conditions, leading to the efficient generation of diverse chemical libraries. The integration of artificial intelligence and machine learning algorithms with these automated platforms can further optimize reaction conditions and predict the outcomes of synthetic transformations.

The combination of a well-designed synthetic strategy, automated library synthesis, and HTS will enable the rapid identification of hit compounds with desired biological activities. Subsequent rounds of optimization, guided by computational modeling and detailed SAR studies, will pave the way for the development of lead compounds with therapeutic potential.

Q & A

Q. What are the recommended synthesis routes for {2-Oxaspiro[4.5]decan-3-yl}methanamine, and how can reaction conditions be optimized?

A robust synthesis involves reacting lithiated 1,1-disubstituted 1,2-dienes with isothiocyanates, followed by treatment with t-BuOH and t-BuOK in DMSO. This method yields the target compound in good to excellent yields (60–90%) while controlling isomer formation. Key optimization parameters include:

  • Temperature : Maintain −78°C during lithiation to prevent side reactions.
  • Solvent choice : DMSO enhances nucleophilicity for cyclization.
  • Isomer control : Use quenching with t-BuOH to stabilize the Z-isomer, which is energetically favored by 3.37–3.87 kcal/mol over the E-isomer .

Q. How should researchers handle this compound to ensure laboratory safety?

Refer to safety data sheets (SDS) for hazard mitigation:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (P261) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via regulated waste streams (P501) .

Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of this compound?

A multimodal approach is required:

  • NMR : 1H, 13C, and 15N NMR confirm the spirocyclic framework and amine functionality. 2D NOESY identifies spatial proximity of protons in the bicyclic system .
  • X-ray crystallography : Use SHELXL for refinement (resolution <1.0 Å) to resolve bond angles and torsional strain in the spiro junction .

Advanced Research Questions

Q. What computational methods are employed to predict the stability of isomers in spirocyclic amines like this compound?

  • Ab initio calculations : Use HF/6-31G* to optimize geometries and calculate total energies of Z/E isomers.
  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) predicts solvent effects on isomer distribution .

Q. How does the structural framework of this compound compare to similar dioxaspiro derivatives in biological activity?

Comparative analysis (Table 1) highlights key differences:

CompoundRing SizeFunctional GroupsBioactivity Insights
2-Oxaspiro[4.5]decan-3-yl6/5Amine, etherHigher CNS penetration
1,5-Dioxaspiro[5.5]undecane6/6Ether onlyLimited enzyme interaction

The amine group in this compound enables hydrogen bonding with targets like GABA receptors, unlike non-amine analogs .

Q. What experimental approaches resolve contradictions in crystallographic data for spirocyclic compounds?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
  • High-resolution datasets : Collect data to 0.8 Å resolution to reduce ambiguity in electron density maps .

Q. How can researchers design experiments to study the compound’s interaction with biological targets like enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., anticonvulsant targets) .
  • In vitro assays : Measure IC50 values via fluorescence polarization for enzyme inhibition (e.g., carbonic anhydrase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.